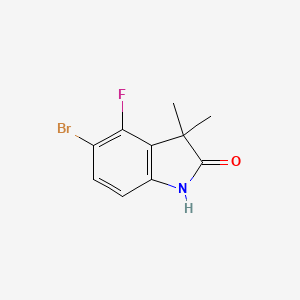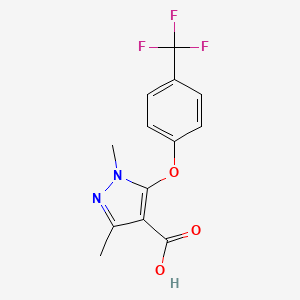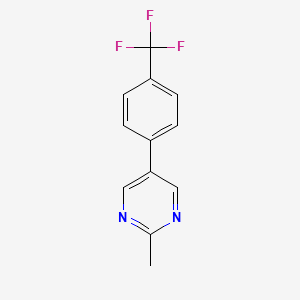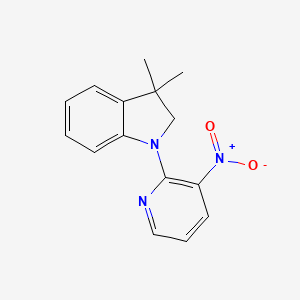![molecular formula C16H29NO5S B8460257 tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8460257.png)
tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate
Übersicht
Beschreibung
tert-butyl 9-methylsulfonyloxy-3-azaspiro[55]undecane-3-carboxylate is a complex organic compound characterized by its spirocyclic structure
Vorbereitungsmethoden
The synthesis of tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This is often achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butyl group: This step usually involves the use of tert-butyl chloroformate or a similar reagent.
Addition of the methylsulfonyloxy group: This is typically done using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The methylsulfonyloxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate has several scientific research applications:
Medicinal chemistry: The compound’s spirocyclic structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Materials science: Its unique chemical properties can be exploited in the development of new materials with specific functionalities.
Biological studies: The compound can be used as a probe to study various biological processes and pathways.
Wirkmechanismus
The mechanism of action of tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: Similar in structure but lacks the methylsulfonyloxy group.
tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: Contains an oxa group instead of the azaspiro structure.
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate: Another spirocyclic compound with different functional groups.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which can be tailored for various applications.
Eigenschaften
Molekularformel |
C16H29NO5S |
|---|---|
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C16H29NO5S/c1-15(2,3)21-14(18)17-11-9-16(10-12-17)7-5-13(6-8-16)22-23(4,19)20/h13H,5-12H2,1-4H3 |
InChI-Schlüssel |
RITOTSHHVZZNNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)OS(=O)(=O)C)CC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Dodecyloxy)phenoxy]butanoyl chloride](/img/structure/B8460196.png)
![2-Methyl-1H-[4,4]bipyrimidinyl-6-one](/img/structure/B8460214.png)

![(2S,3S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B8460221.png)






